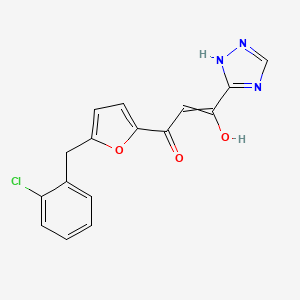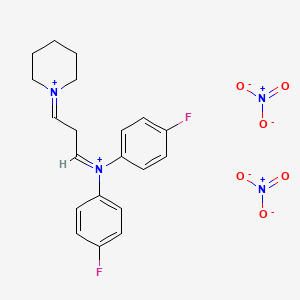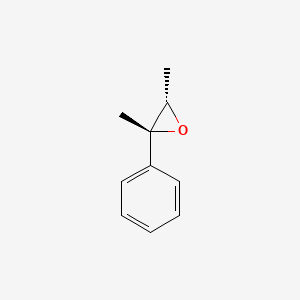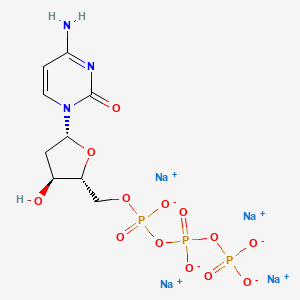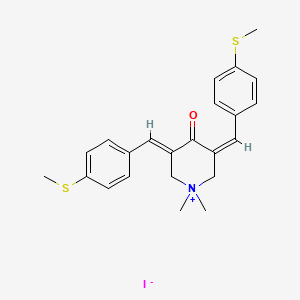
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is a complex organic compound with the molecular formula C23H26INOS2 It is known for its unique structure, which includes a piperidinium core substituted with dimethyl and bis((4-(methylthio)phenyl)methylene) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and 4-(methylthio)benzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of piperidine derivatives with 4-(methylthio)benzaldehyde under acidic or basic conditions to form intermediate compounds.
Methylation: The intermediate compounds are then subjected to methylation reactions using methyl iodide or other methylating agents to introduce the dimethyl groups.
Cyclization: The final step involves cyclization to form the piperidinium core, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, bromide, hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Chloride, bromide derivatives.
科学的研究の応用
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium chloride
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium bromide
Uniqueness
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is unique due to its specific iodide substitution, which can influence its reactivity and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
142808-55-7 |
|---|---|
分子式 |
C23H26INOS2 |
分子量 |
523.5 g/mol |
IUPAC名 |
(3Z,5E)-1,1-dimethyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C23H26NOS2.HI/c1-24(2)15-19(13-17-5-9-21(26-3)10-6-17)23(25)20(16-24)14-18-7-11-22(27-4)12-8-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1/b19-13-,20-14+; |
InChIキー |
MQLRWPDIJRQUCM-HIAXZNILSA-M |
異性体SMILES |
C[N+]1(C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C\C3=CC=C(C=C3)SC)/C1)C.[I-] |
正規SMILES |
C[N+]1(CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


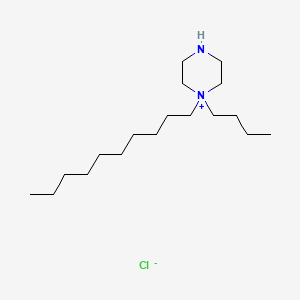
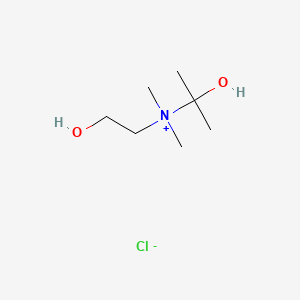
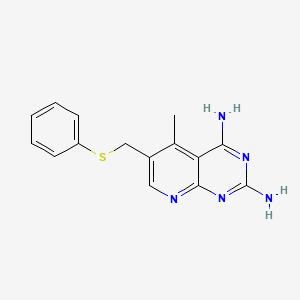
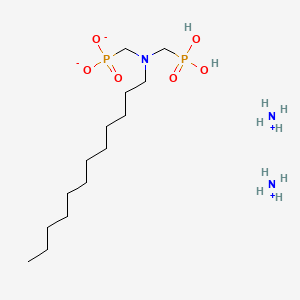
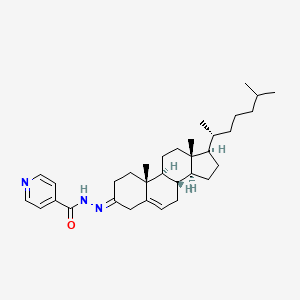
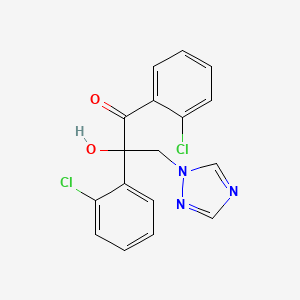
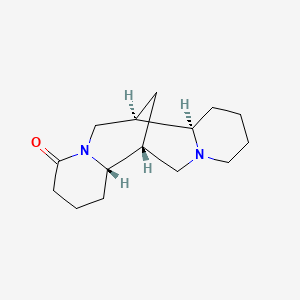
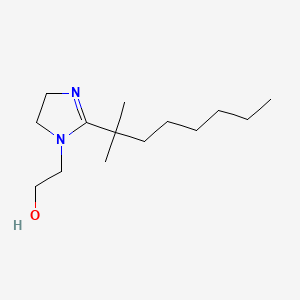
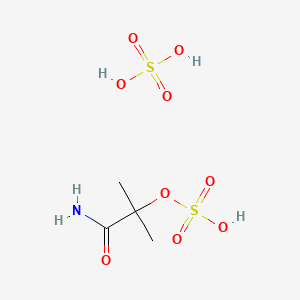
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
